2,5-Dichlorofuran chemical properties and structure
2,5-Dichlorofuran chemical properties and structure
[1][2]
Executive Summary
2,5-Dichlorofuran (CAS 42587-83-7) is a halogenated heteroaromatic intermediate characterized by its symmetry and specific reactivity profile. Unlike its parent compound furan, the presence of chlorine atoms at the
Chemical Identity & Physicochemical Properties
The introduction of two chlorine atoms increases lipophilicity and density relative to furan.[1] The molecule exhibits
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 2,5-Dichlorofuran | |
| CAS Number | 42587-83-7 | |
| Molecular Formula | C | |
| Molecular Weight | 136.96 g/mol | |
| Appearance | Colorless liquid | Darkens upon storage due to oxidation/polymerization. |
| Boiling Point | 115–117 °C | At 760 mmHg [1].[1] |
| Density | 1.371 g/cm³ | At 25 °C [1].[1] |
| Solubility | Organic solvents (DCM, CHCl | Hydrophobic; sparingly soluble in water.[1] |
| Singlet due to symmetry (CDCl |
Synthesis & Production Protocols
Direct halogenation of furan is challenging due to the acid-sensitivity of the furan ring (which polymerizes easily) and the vigorous nature of electrophilic halogenation. The most reliable laboratory-scale method involves controlled low-temperature chlorination.[1]
Protocol: Direct Low-Temperature Chlorination
Principle: The reaction proceeds via an addition-elimination mechanism where chlorine adds across the diene system, followed by dehydrohalogenation.[1] Low temperature is critical to prevent ring opening and polymerization.[1]
Reagents:
-
Furan (freshly distilled)
-
Chlorine gas (Cl
) -
Dichloromethane (DCM) or Carbon Tetrachloride (CCl
) - Note: DCM is preferred for safety. -
Nitrogen atmosphere[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl
). Purge with nitrogen.[1] -
Solvation: Dissolve furan (1.0 eq) in anhydrous DCM (0.5 M concentration).
-
Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Control is vital; temperatures above -20 °C favor polymerization.[1]
-
Chlorination: Slowly bubble Cl
gas through the solution. The rate must be slow enough to maintain the temperature below -35 °C. Monitor reaction progress via GC-MS or TLC. -
Workup:
-
Purification: Fractional distillation under reduced pressure. 2,5-Dichlorofuran is the lower boiling fraction compared to higher chlorinated byproducts.[1]
Yield: Typically 40–60% depending on temperature control [3].[1]
Reactivity Profile
The chemical behavior of 2,5-dichlorofuran is dominated by the electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M) of the chlorines.
Electrophilic Aromatic Substitution (EAS)[3]
-
Status: Highly Deactivated / Blocked.[1]
-
Mechanism: The reactive
-positions (2,5) are blocked.[1] The -positions (3,4) are deactivated by the -I effect of the adjacent chlorines.[1] -
Implication: Standard Friedel-Crafts or nitration reactions are difficult and often lead to ring opening.[1]
Nucleophilic Aromatic Substitution (S Ar)
-
Mechanism: While not as reactive as nitro-halo arenes, the furan oxygen acts as an electron sink, allowing attack at the C-2/C-5 position followed by chloride expulsion.
-
Application: Reaction with dithiolates at elevated temperatures (200 °C) can yield poly(furanylene sulfide)s, demonstrating the leaving group ability of the chloride [4].
Diels-Alder Cycloaddition
-
Status: Moderate Diene Character.
-
Mechanism: 2,5-Dichlorofuran can act as a diene (4
) in [4+2] cycloadditions.[1] However, the steric bulk and electronic deactivation of the chlorines make it less reactive than furan or methylfuran.[1] -
Partners: Reacts best with highly reactive dienophiles (e.g., benzyne, maleic anhydride) or under high-pressure conditions.[1]
Figure 1: Primary reactivity pathways for 2,5-dichlorofuran.
Metabolism & Toxicology (Bioactivation)
For drug development professionals, the metabolic fate of halofurans is a critical safety checkpoint. 2,5-Dichlorofuran is a structural analog of hepatotoxic furanoids.
Mechanism: Cytochrome P450 Bioactivation
The primary toxicity mechanism involves oxidative ring opening catalyzed by CYP450 (specifically CYP2E1).[1]
-
Epoxidation: CYP450 oxidizes the C2-C3 double bond.[1]
-
Ring Opening: The epoxide is unstable and rearranges/hydrolyzes.[1]
-
Reactive Metabolite: Formation of cis-2,5-dichloro-2-butene-1,4-dial (an enedial).[1]
-
Covalent Binding: This
-unsaturated dicarbonyl is a potent electrophile (Michael acceptor) that covalently binds to cellular proteins and DNA (forming adducts), leading to cytotoxicity and potential mutagenicity.[1]
Figure 2: Metabolic activation pathway of 2,5-dichlorofuran leading to reactive dicarbonyls.
Safety & Handling
-
Volatility: High vapor pressure implies inhalation risk.[1] Use only in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Sensitive to light and air (oxidation leads to darkening and acidity).[1]
-
Hazards: Potential carcinogen (based on furan structural alerts).[1] Skin and eye irritant.[1]
References
-
PubChem. (n.d.).[1] 2,5-Dichlorofuran Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution of 2,5-Dichlorofuran Derivatives. Retrieved from [Link]
